4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
Description
Chemical Structure and Properties 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS: 338964-27-5) is a benzimidazole-derived sulfonamide with the molecular formula C23H22ClN3O3S and a molecular weight of 455.96 g/mol (calculated) . Its structure comprises a 5,6-dimethyl benzimidazole core substituted at the 1-position with a 3-methoxybenzyl group and at the 4-position with a 4-chlorobenzenesulfonamide moiety.
Benzimidazole core formation: Condensation of o-phenylenediamine derivatives with appropriate aldehydes or ketones.
Sulfonylation: Reaction of the benzimidazole intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions.
Substituent introduction: Alkylation or arylation at the benzimidazole nitrogen using 3-methoxybenzyl halides.
Properties
IUPAC Name |
4-chloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-15-11-21-23(25-14-27(21)13-17-5-4-6-19(12-17)30-3)22(16(15)2)26-31(28,29)20-9-7-18(24)8-10-20/h4-12,14,26H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILRVYRNRJKJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CN2CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids.
Introduction of the 3-methoxybenzyl group: This step may involve a nucleophilic substitution reaction where the benzimidazole core is reacted with 3-methoxybenzyl chloride under basic conditions.
Chlorination and sulfonation: The final steps involve chlorination of the aromatic ring and sulfonation to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including the compound of interest. For instance, derivatives have shown significant activity against Hepatitis C virus (HCV), with effective concentrations (EC50) in the low nanomolar range . The structural modifications in benzimidazole derivatives often enhance their bioactivity against viral targets.
Anticancer Properties
Benzimidazole derivatives are also recognized for their anticancer properties. Research indicates that compounds similar to 4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and increased reactive oxygen species production .
Anti-inflammatory Effects
Several studies have documented the anti-inflammatory effects of benzimidazole derivatives. For example, specific analogs have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation in animal models . This suggests that the compound may hold promise as an anti-inflammatory agent.
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
The compound's structural attributes may allow it to act as a VEGFR-2 inhibitor, which is crucial in angiogenesis and tumor growth. Inhibitors targeting this receptor are vital for developing therapies against various cancers .
Case Study 1: Antiviral Efficacy
A study conducted on a series of benzimidazole derivatives, including the target compound, evaluated their effectiveness against HCV. The results indicated that specific substitutions at the benzimidazole ring significantly enhanced antiviral potency, with some compounds exhibiting EC50 values as low as 0.007 nM against HCV .
Case Study 2: Anticancer Activity
In another investigation focusing on the apoptotic effects of benzimidazole-based compounds, researchers observed that the introduction of methoxy and dimethyl groups at specific positions on the benzimidazole ring led to increased cytotoxicity against various cancer cell lines. The mechanism involved mitochondrial dysfunction and oxidative stress induction .
Case Study 3: Anti-inflammatory Properties
Research evaluating the anti-inflammatory potential of similar compounds demonstrated significant reductions in edema and inflammatory markers in animal models when treated with benzimidazole derivatives. The findings suggest that structural modifications can enhance their therapeutic efficacy compared to standard anti-inflammatory drugs like diclofenac .
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of substituted benzimidazole sulfonamides. Below is a comparative analysis of its structural analogs, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences and Implications:
Substituent Effects on Lipophilicity: The 3-methoxybenzyl group in the target compound introduces moderate polarity compared to the naphthalen-1-ylmethylthio group in Compound 13, which increases hydrophobicity .
Biological Activity :
- W-15 and W-18 () are psychoactive opioids with piperidinylidene substituents, demonstrating the role of nitrogen heterocycles in central nervous system (CNS) targeting .
- Anticancer derivatives () feature hydrazone or imidazole moieties, highlighting the importance of hydrogen-bonding groups for cytotoxic activity .
Synthetic Complexity :
- Compounds with thioether linkages (e.g., Compounds 11–14) require multi-step syntheses involving PTSA-catalyzed thiol-alkylation, whereas the target compound likely employs simpler benzylation strategies .
Biological Activity
4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide, identified by CAS number 338964-26-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor and antimicrobial effects, along with structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 455.96 g/mol. The structure includes a benzenesulfonamide moiety linked to a substituted benzimidazole, which is crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | |
| A549 (lung cancer) | 12.34 | |
| HeLa (cervical cancer) | 10.25 |
These values indicate that the compound has a potent effect on these cell lines, suggesting its potential as a therapeutic agent.
The antitumor activity is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analyses have revealed that the compound activates apoptotic pathways in a dose-dependent manner. This mechanism is critical for the development of new anticancer therapies, particularly for resistant cancer types.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, with notable results as summarized below:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 14 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
A case study involving the synthesis and biological evaluation of related benzimidazole derivatives highlighted the effectiveness of structural modifications on biological activity. Compounds with similar structural frameworks demonstrated varied levels of cytotoxicity against tumor cells and different profiles of antibacterial activity. This underscores the importance of SAR in optimizing compounds for specific therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
